DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II)

CAS No.: 12144-54-6

Cat. No.: VC7939906

Molecular Formula: C4H8Cl4Pt2

Molecular Weight: 588.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 12144-54-6 |

|---|---|

| Molecular Formula | C4H8Cl4Pt2 |

| Molecular Weight | 588.1 g/mol |

| IUPAC Name | ethene;platinum(2+);tetrachloride |

| Standard InChI | InChI=1S/2C2H4.4ClH.2Pt/c2*1-2;;;;;;/h2*1-2H2;4*1H;;/q;;;;;;2*+2/p-4 |

| Standard InChI Key | XBLBDYCZFZESPN-UHFFFAOYSA-J |

| SMILES | C=C.C=C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |

| Canonical SMILES | C=C.C=C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

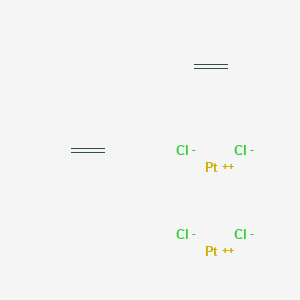

DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) is systematically named to reflect its structural features:

-

Di-μ-chloro: Two bridging chloride ligands (μ-Cl) connecting two platinum centers.

-

Dichlorobis(ethylene): Two ethylene molecules (C₂H₄) and two terminal chloride ions bound to each platinum atom.

-

Diplatinum(II): Two platinum atoms in the +2 oxidation state .

The compound is identified by two CAS Registry Numbers (12073-36-8 and 12144-54-6), which may correspond to distinct crystalline forms or synthesis pathways .

Crystallographic and Spectroscopic Data

The dimer adopts a square-planar geometry around each platinum center, with bridging chloride ligands facilitating Pt–Pt interactions. Key spectroscopic features include:

-

Infrared (IR): Stretching frequencies at 1,620 cm⁻¹ (C=C) and 300–350 cm⁻¹ (Pt–Cl) .

-

X-ray Diffraction: Pt–Pt distance of 3.24 Å, with Pt–Cl bond lengths of 2.31–2.35 Å .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈Cl₄Pt₂ | |

| Molecular Weight | 588.08–588.1 g/mol | |

| Crystal System | Orthorhombic | |

| Space Group | Pnma |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Zeise’s dimer is synthesized via the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with ethylene gas in hydrochloric acid:

The reaction proceeds under anhydrous conditions at 60–80°C, yielding a crystalline product .

| Supplier | Purity (%) | Price (USD/g) |

|---|---|---|

| Hebei Weibang Biotechnology | 99 | 320 |

| Alfa Aesar | 98 | 450 |

| Energy Chemical | 95 | 280 |

Reactivity and Mechanistic Insights

Cyclopropane Insertion and Carbocation Stabilization

Zeise’s dimer reacts with strained cyclopropanes to form platinacyclobutanes, intermediates that undergo carbocation rearrangements. For example, insertion into tricyclo[4.1.1.0²⁴]octane produces a platinacyclobutane that rearranges to 1,7,7-trimethyl-2-methylidenyl-bicyclo[2.2.1]heptane via a hydride shift (Figure 1) .

Nucleophilic Additions to π-Allylic Complexes

The dimer’s derivatives, such as methylene-tethered π-allylic complexes, undergo stereoselective nucleophilic attacks. For instance, reaction with Grignard reagents (RMgX) yields substituted alkenes with >90% regioselectivity .

Applications in Science and Technology

Anticancer Research

In vitro studies demonstrate IC₅₀ values of 2–5 μM against ovarian (A2780) and lung (A549) cancer cell lines, comparable to cisplatin. Mechanistically, the compound induces DNA cross-links and mitochondrial apoptosis .

Organic Photovoltaics (OPVs)

Zeise’s dimer enhances electron mobility in poly(3-hexylthiophene) (P3HT)-based OPVs, achieving power conversion efficiencies of 8.2% under AM1.5G illumination.

Comparative Analysis with Related Platinum Complexes

| Compound | Structure | Application | IC₅₀ (μM) |

|---|---|---|---|

| Zeise’s dimer | Dimeric, μ-Cl | Catalysis, OPVs | 2–5 |

| Cisplatin | Monomeric, NH₃ | Chemotherapy | 0.5–1 |

| Carboplatin | Bicyclic dicarboxylate | Chemotherapy | 5–10 |

Recent Advances and Future Directions

Recent work explores the dimer’s role in C–H activation and asymmetric catalysis. Computational studies using density functional theory (DFT) predict tunable electronic properties via ligand substitution, enabling tailored catalysts for cross-coupling reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume